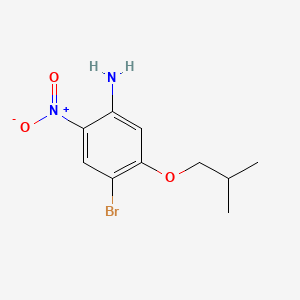

4-Bromo-5-isobutoxy-2-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

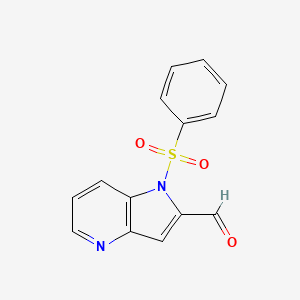

“4-Bromo-5-isobutoxy-2-nitroaniline” is a chemical compound with the CAS Number: 1255574-43-6 . It has a molecular weight of 289.13 and its IUPAC name is 4-bromo-5-isobutoxy-2-nitroaniline .

Synthesis Analysis

The synthesis of a similar compound, 4-bromo-2-nitroaniline, involves a multistep process . Direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .Molecular Structure Analysis

The InChI code for “4-Bromo-5-isobutoxy-2-nitroaniline” is 1S/C10H13BrN2O3/c1-6(2)5-16-10-4-8(12)9(13(14)15)3-7(10)11/h3-4,6H,5,12H2,1-2H3 . The average mass is 289.126 Da and the monoisotopic mass is 288.010956 Da .Physical And Chemical Properties Analysis

The solubility of a similar compound, 2-Bromo-5-nitroaniline, in water is 0.39 g/L at 25 C .Applications De Recherche Scientifique

Green Synthesis and Urease Inhibitory Activity

A study by Zulfiqar et al. (2020) highlights the synthesis of a Schiff base compound through a green mechanochemical method, which involves 4-bromo-2-nitroaniline. The compound demonstrated significant urease inhibitory activity, suggesting potential applications in medicine and agriculture as a urease inhibitor. This synthesis method stands out for its environmental friendliness and efficiency, opening new avenues for the development of urease inhibitors based on 4-bromo-2-nitroaniline derivatives (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).

Phase Equilibria and Crystallization Studies

Research conducted by Reddi et al. (2012) delved into the phase diagram of urea–4-bromo-2-nitroaniline systems, uncovering a significant miscibility gap alongside a eutectic and a monotectic formation. This study provides crucial insights into the crystallization and thermal behavior of 4-bromo-2-nitroaniline in combination with urea, suggesting its utility in studying nonmetal–nonmetal systems and their phase equilibria (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).

Safety and Hazards

The safety data sheet for a similar compound, 4-Nitroaniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Propriétés

IUPAC Name |

4-bromo-5-(2-methylpropoxy)-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3/c1-6(2)5-16-10-4-8(12)9(13(14)15)3-7(10)11/h3-4,6H,5,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGXHKAMMVBZGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681493 |

Source

|

| Record name | 4-Bromo-5-(2-methylpropoxy)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1255574-43-6 |

Source

|

| Record name | 4-Bromo-5-(2-methylpropoxy)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B566759.png)